Compound Description: This compound is a pyridyl acetamide derivative featuring a chiral methylsulfinyl group at the 2-position of the imidazole ring. The crystal structure of this compound reveals a three-dimensional network stabilized by intermolecular hydrogen bonds involving water molecules [].
Compound Description: This compound is a potent BACE1 inhibitor with potential therapeutic applications in Alzheimer's disease []. It features a complex multi-substituted imidazole ring system, incorporating a fluoropyridine moiety.
Compound Description: This compound is characterized by a phenylpropionamide group linked to the imidazole ring through a pyridyl moiety. The crystal structure highlights intermolecular hydrogen bonding between amide groups [].
Compound Description: This compound, R115777, is a farnesyl transferase inhibitor. It has been radiolabeled with carbon-14 ([14C]R115777) for use in human mass balance and metabolism studies using accelerator mass spectrometry (AMS) [].
Compound Description: This compound is characterized by a pyrazole ring system with a 4-fluorophenyl group, a pyridine ring, and a nitrophenyl ring attached. Intermolecular hydrogen bonds contribute to its crystal packing [].
Compound Description: This compound also possesses a pyrazole ring system, similar to the previous compound, but with a phenyl ring replacing the nitrophenyl group. Its crystal packing is stabilized by hydrogen bonding interactions [].
Compound Description: EMTPP is a mechanism-based inactivator of cytochrome P450 2D6, a drug-metabolizing enzyme. It forms an apoprotein adduct, leading to enzyme inactivation [].
Compound Description: This complex imidazole derivative is notable for its synthesis involving a stable carbanion at the 2-position of the nitroimidazole scaffold [].
Compound Description: This compound is a pyrazole derivative synthesized via a one-pot, two-step solvent-free condensation/reduction sequence [].
Compound Description: This compound is a ligand that interacts with the N-terminal bromodomain of human BRD2, a protein involved in epigenetic regulation [].
Compound Description: This compound is characterized by a tetrazolopyridine unit linked to a 4-fluorophenyl-substituted imidazole ring. Its crystal structure exhibits π-π interactions, hydrogen bonding, and C–H⋯F interactions [].
Compound Description: This compound features two 1-methyl-1H-imidazol-5-yl units linked by ethynylene bridges to thienyl groups, which are themselves connected to a central benzene ring. Its UV-visible spectroscopic properties have been investigated [].
Compound Description: KIM-161 is a potent cytotoxic compound against HCT116 colon cancer and HL60 leukemia cell lines. It induces cell cycle arrest and apoptosis and downregulates various kinases [].
Compound Description: This compound incorporates the 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde (BCFI) moiety, a significant metabolite of the antihypertensive drug Losartan [].
Compound Description: This compound is a tetrahydroquinoline derivative with a chiral center. It has been investigated in the form of its conformer salts, including solvates and hydrates [].
Compound Description: This compound is characterized by an imidazolone ring with a methoxybenzylidene substituent. Its crystal structure exhibits intermolecular π-π stacking and hydrogen bonding interactions [].
Compound Description: MNITMT is an immunosuppressive agent. At high doses, it exhibits both genotoxic and cytotoxic effects on mouse bone marrow cells [].
Compound Description: This benzenesulfonic acid derivative was unexpectedly synthesized via ring closure. It exhibits antimicrobial activity against both Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin [].
Compound Description: This compound class, particularly the derivative with a 5-(5-nitrofuran-2-yl) residue on the thiadiazole ring, exhibits promising antibacterial activity against gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis [].
Compound Description: This compound features a thiazole ring linked to a pyrazole ring, which is further substituted with a triazole ring and multiple fluorophenyl groups. The molecule adopts a nearly planar conformation, except for one fluorophenyl group [].
Compound Description: This compound is a potent and orally bioavailable poly(ADP-ribose) polymerase (PARP) 1 and 2 inhibitor under investigation as an anticancer agent. Its development was enabled by its unique stereospecific dual chiral-center-embedded structure, which facilitates extensive binding interactions with PARP1/2 proteins [, , ].
Compound Description: This compound is noteworthy for its two chiral centers and the existence of equimolar enantiomers (RR and SS) in its crystal structure. Molecules form chains through hydrogen bonding interactions [].
Compound Description: This compound incorporates a pyrazole ring with chlorine and ethyl substituents. Its conformation is stabilized by intramolecular hydrogen bonds [].
Compound Description: TASP0382088 is a potent and selective transforming growth factor-β (TGF-β) type I receptor (ALK5) inhibitor. Its structure includes a methoxy group on the benzothiazole ring and a break in planarity between the imidazole and thiazole rings, enhancing its solubility [].
Compound Description: GDC-0994 is an orally bioavailable and selective inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the RAS/RAF/MEK/ERK signaling cascade frequently activated in cancer [].
Compound Description: This compound is characterized by a pyridine ring directly attached to the imidazole moiety, which also bears a 4-fluorophenyl substituent. Intermolecular hydrogen bonds are observed in its crystal structure [].
Compound Description: This compound comprises a benzo[d]imidazole and a triazole ring system. It exhibits potent anti-hepatitis B activity, as demonstrated in both molecular docking studies and experimental in vitro assays [].
Compound Description: This compound incorporates a benzo[d]imidazole scaffold with a substituted ethyl side chain and a diethylaminoethyl group. Its structure has been confirmed by spectroscopic techniques such as IR, NMR, and mass spectrometry [].
Compound Description: This series of compounds consists of dihydropyridine derivatives with a nitro or cyano group at the 3-position and a 1-methyl-5-nitro-1H-imidazol-2-yl substituent at the 4-position. These compounds exhibit dual calcium channel antagonist-agonist activity, making them potential candidates for cardiovascular therapies [].
Compound Description: This compound is a complex molecule containing thiamidothiocarbamido, tetrazole, biphenyl, and imidazole moieties. It's synthesized by reacting a substituted imidazole methanol with various isothiocyanates [].
Compound Description: This compound is a 2-alkylsufanylimidazole derivative developed as a potential p38 mitogen-activated protein kinase inhibitor. Its structure consists of a butanoate ester linked to an imidazole ring through a sulfur atom. The imidazole ring is further substituted with a 4-fluorophenyl and a pyridinyl group [].
Compound Description: This class of compounds features an imidazole ring substituted with an aryl group at the 1-position, a tosyl or ethoxycarbonyl group at the 4-position, and an amine group at the 5-position. These compounds are synthesized via a base-induced cyclization reaction involving activated methylene isocyanides and carbamimidothioates [].
Compound Description: This compound features a phenylacrylamide group linked to a pyridine ring, which is further connected to a 4-fluorophenyl-substituted imidazole ring via a methylsulfanyl group. Its crystal structure reveals intermolecular hydrogen bonding and π-π interactions [].
Compound Description: This compound, a thiophene carboxamide derivative, is a potent AKT inhibitor. Its crystalline hydrochloride salt form has been specifically investigated for its improved pharmaceutical properties [, ].
Compound Description: This compound, a tetrahydro-2H-pyran-4-carboxamide derivative, is a former antiasthma drug candidate. Its synthesis involves a palladium-catalyzed carbon-sulfur bond formation using modified Migita reaction conditions [].
Compound Description: This compound, a benzodiazepine derivative, is a potent gamma-secretase inhibitor with potential for treating Alzheimer's disease. It is characterized by a syn combination of alpha-alkyl or aryl and beta-hydroxy or hydroxymethyl substituents, which contributes to its high potency [].
Compound Description: These compounds are potent aromatase inhibitors that combine structural features of second- and third-generation nonsteroid anti-aromatase compounds. They exhibit a propeller shape and interact with the aromatase enzyme through hydrophobic interactions, heme Fe coordination, and hydrogen bonding [].
Compound Description: This series of compounds features an imidazole ring linked to an oxetane ring via a methylene spacer. The imidazole ring is further substituted with a pyridinyl group bearing a trifluoroethoxy substituent. The compounds are synthesized via amide coupling reactions and have been evaluated for their antibacterial activity [].
Compound Description: This compound is characterized by a pyrazole ring system with a 4-fluorophenyl group, a pyridine ring, and a 2,4,6-trichlorophenyl ring attached. Intermolecular hydrogen bonds contribute to its crystal packing [].
Compound Description: This compound is a valuable pharmaceutical intermediate, synthesized through a three-step process involving cyclization, hydrolysis, and methylation reactions [].
Compound Description: These compounds consist of two 1-methyl-1H-imidazol-2-yl units linked by an alkane chain with varying numbers of carbon atoms (n). They are used as precursors for synthesizing symmetrical and asymmetrical diketones by reacting with Grignard reagents [].
Compound Description: This compound, also known as creatinine, exists in its amine form as a dimethyl sulfoxide monosolvate. Its crystal structure reveals a planar ring system stabilized by hydrogen bonding interactions [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.